molecular formula C9H15NO3 B13491581 1-Acetyl-2-methylpiperidine-4-carboxylic acid

1-Acetyl-2-methylpiperidine-4-carboxylic acid

Cat. No.: B13491581
M. Wt: 185.22 g/mol
InChI Key: VMFATJGSTXDHIP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-2-methylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the acetylation of 2-methylpiperidine-4-carboxylic acid using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-acetyl-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-2-methylpiperidine-4-carboxylic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

1-acetyl-2-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-6-5-8(9(12)13)3-4-10(6)7(2)11/h6,8H,3-5H2,1-2H3,(H,12,13)

InChI Key

VMFATJGSTXDHIP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1C(=O)C)C(=O)O

Origin of Product

United States

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